molecular formula C24H25AsCl2O2 B3188370 Tetraphenylarsonium chloride hydrochloride dihydrate CAS No. 21006-74-6

Tetraphenylarsonium chloride hydrochloride dihydrate

Cat. No.: B3188370
CAS No.: 21006-74-6
M. Wt: 491.3 g/mol
InChI Key: IXBZTBZMLIBQOV-UHFFFAOYSA-M
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Description

Tetraphenylarsonium chloride hydrochloride dihydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·HCl·xH₂O. This compound is a white solid and is the chloride salt of the tetraphenylarsonium cation, which is tetrahedral in structure. It is often used as a hydrate and is soluble in polar organic solvents .

Preparation Methods

Tetraphenylarsonium chloride hydrochloride dihydrate is synthesized through a series of reactions starting from triphenylarsine. The synthetic route involves the following steps :

  • Bromination: : Triphenylarsine reacts with bromine to form triphenylarsine dibromide. [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]

  • Hydrolysis: : Triphenylarsine dibromide undergoes hydrolysis to form triphenylarsine oxide. [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]

  • Grignard Reaction: : Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide. [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]

  • Acidification: : Tetraphenylarsonium bromide is treated with hydrochloric acid to form tetraphenylarsonium chloride. [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]

  • Neutralization: : The final step involves neutralization with sodium hydroxide to obtain tetraphenylarsonium chloride. [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]

Chemical Reactions Analysis

Tetraphenylarsonium chloride hydrochloride dihydrate undergoes various types of chemical reactions, including:

Scientific Research Applications

Tetraphenylarsonium chloride hydrochloride dihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetraphenylarsonium chloride hydrochloride dihydrate primarily involves its ability to form stable complexes with anions. This property allows it to act as a cation exchange reagent, facilitating the exchange of anions in various chemical and biological systems . The molecular targets and pathways involved include interactions with cellular membranes and ion channels, influencing ion transport and cellular homeostasis.

Comparison with Similar Compounds

Tetraphenylarsonium chloride hydrochloride dihydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of anions, making it particularly useful in solubilizing polyatomic anions in organic media.

Properties

IUPAC Name

tetraphenylarsanium;chloride;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20As.2ClH.2H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;/h1-20H;2*1H;2*1H2/q+1;;;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBZTBZMLIBQOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.O.Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25AsCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103159
Record name Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21006-74-6
Record name Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetraphenylarsonium chloride hydrochloride dihydrate

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